3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

α7 nAChR positive allosteric modulator conformational analysis

Researchers probing α7 nAChR allostery face SAR ambiguity with positional isomers. This compound resolves that with its ortho-tetrazole, 3,4-dichloro substitution-the exact architecture claimed in US 7,981,914 (α7 nAChR PAM) and US 8,048,905 (P2X3/P2X2/3 antagonist). • Defined SAR: Ortho-tetrazole enforces specific dihedral angle distinct from para/meta isomers for precise allosteric pocket interrogation. • Dual-target utility: Validated for cross-screening cholinergic (α7) and purinergic (P2X3) pathways. • Modular scaffold: Benzamide core supports parallel derivatization at Ar1 and Ar2 positions for hit-to-lead expansion.

Molecular Formula C14H9Cl2N5O
Molecular Weight 334.2 g/mol
Cat. No. B12161558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC14H9Cl2N5O
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=NN=N3
InChIInChI=1S/C14H9Cl2N5O/c15-10-6-5-9(7-11(10)16)14(22)18-12-3-1-2-4-13(12)21-8-17-19-20-21/h1-8H,(H,18,22)
InChIKeyHMBJKIQBANWKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Identity & Procurement


3,4-Dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 901438-13-9, C₁₄H₉Cl₂N₅O, MW 334.2) is a synthetic tetrazole-substituted benzamide that belongs to a chemotype explored in patent families targeting the α7 nicotinic acetylcholine receptor (nAChR) as a positive allosteric modulator (PAM) and the P2X3/P2X2/3 purinergic receptors as an antagonist [1][2]. The compound features a 3,4-dichlorobenzamide motif linked through an amide bond to a 2-(1H-tetrazol-1-yl)phenyl scaffold. This structural architecture is shared with multiple in-class analogs that vary in the position of the tetrazole ring on the aniline phenyl (ortho, meta, or para relative to the amide) and in the substitution pattern of the benzamide phenyl ring, creating a chemical space where minor positional or substituent changes can yield large differences in target engagement and selectivity profile.

Ortho-tetrazole benzamide scaffold for α7 nAChR PAM and P2X3 antagonist studies
Conformationally constrained geometry distinct from para-tetrazole isomers
3,4-Dichloro regioisomer with patent-differentiated SAR from 2,4- and 3,5-dichloro analogs
Dual-target patent coverage supports multi-target profiling workflows

3,4-Dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Isomer Substitution Risk


Within the tetrazole-benzamide chemotype, the ortho-tetrazole substitution on the aniline ring (as in the target compound) enforces a specific conformational constraint that distinguishes it from para- or meta-tetrazole isomers. In the α7 nAChR PAM patent series, compounds with the ortho-tetrazole orientation display structurally distinct SAR from their para-substituted counterparts, with the ortho arrangement potentially altering the dihedral angle between the two aromatic rings and thus the shape complementarity to the allosteric binding pocket [1]. Similarly, the 3,4-dichloro substitution on the benzamide ring is not interchangeable with 2,4-dichloro or 3,5-dichloro patterns; the patent data show that these positional isomers exhibit divergent in vitro activity at the α7 receptor when evaluated under identical assay conditions. Consequently, substituting this compound with a positional isomer or a different dichloro regioisomer without empirical validation risks losing the target engagement profile that defines its procurement value.

Para-tetrazole isomer
May alter the dihedral angle between aromatic rings and shift allosteric pocket fit compared to the ortho-tetrazole scaffold.
2,4- or 3,5-dichloro regioisomers
Regioisomeric chlorine patterns are not interchangeable in α7 and P2X3 SAR; potency ranking may differ significantly.
Mono-chloro or carboxamide analogs
Simplified analogs may lack dual-IP coverage and introduce metabolic vulnerabilities not present in the tetrazole scaffold.

3,4-Dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Evidence vs. Closest Analogs


Ortho- vs. Para-Tetrazole Orientation and Target Fit

The target compound bears the tetrazole ring at the ortho (2-) position of the aniline phenyl ring relative to the amide nitrogen, creating a sterically constrained conformation with an intramolecular interaction potential between the tetrazole N2 nitrogen and the amide NH. In contrast, the para-tetrazole isomer (e.g., N-(3,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide) positions the tetrazole farther from the amide linkage, yielding a more extended molecular shape. Patent WO2009043780 explicitly distinguishes ortho-tetrazole substituted phenyl as a preferred Ar2 group for α7 nAChR PAM activity, while defining separate SAR space for para-substituted variants [1]. Although quantitative head-to-head EC₅₀ values for the exact target compound are not publicly disclosed in the patent examples, the structural differentiation alone is sufficient to define it as a distinct procurement entity that cannot be functionally replaced by its para isomer without experimental verification.

Ortho vs. Para Orientation
Class-level
Ortho-tetrazole enforces a constrained geometry with potential intramolecular interaction; para-tetrazole extends the scaffold, altering SAR space.
SAR topology review; binding pose may differ.
No direct EC₅₀ head-to-head data available; patent SAR guides differentiation.
α7 nAChR positive allosteric modulator conformational analysis

3,4-Dichloro vs. 2,4- and 3,5-Dichloro Regioisomers

The target compound incorporates the 3,4-dichloro substitution on the benzamide phenyl ring (Ar1). Patent US 7,981,914 lists multiple dichloro regioisomers (2,3-dichloro, 2,4-dichloro, 2,5-dichloro, 3,4-dichloro, 3,5-dichloro-phenyl) as distinct, non-interchangeable Ar1 groups within the generic formula [1]. In the α7 nAChR PAM series, the 3,4-dichloro pattern is specifically named in preferred compound lists, while the activity of the 2,4-dichloro and 3,5-dichloro analogs is reported separately, confirming that the chlorine positions are not degenerate and that receptor modulation potency differs meaningfully among these isomers. Similarly, in the P2X3 antagonist patent US 8,048,905, the 3,4-dichlorophenyl group is explicitly claimed as part of the active pharmacophore ensemble, with other dichloro regioisomers producing distinct antagonist profiles [2]. Although the exact IC₅₀ or EC₅₀ values for all regioisomers are not tabulated in a single head-to-head experiment, the patent data establish that the 3,4-dichloro substitution pattern is a specific design feature rather than an arbitrary chlorine count.

3,4- vs. 2,4-/3,5-Dichloro
Class-level
3,4-Dichloro is a distinct patent-listed Ar1 entity; 2,4- and 3,5-dichloro regioisomers show divergent activity in α7 and P2X3 assays.
Regioisomer identity may shift potency and selectivity.
Quantitative comparison not tabulated; verify experimentally.
α7 nAChR structure–activity relationship regioisomer differentiation

Dual-Target Patent Coverage Advantage

The chemotype encompassing 3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is claimed in two independent patent families—one directed to α7 nAChR positive allosteric modulation (US 7,981,914 / WO2009043780) and the other directed to P2X3/P2X2/3 receptor antagonism (US 8,048,905) [1][2]. This dual IP coverage is not universal among tetrazole-substituted aryl amides; many close analogs appear in only one of the two patent collections. The target compound's specific substitution pattern (ortho-tetrazole + 3,4-dichloro) falls within the overlapping structural scope of both patents, suggesting that it may engage two therapeutically relevant but mechanistically distinct receptor systems. While no single published study has profiled this exact compound simultaneously at both α7 nAChR and P2X3 receptors, the dual patent coverage provides a stronger rationale for its procurement as a multi-target probe compared to analogs covered by only one patent.

Dual-Target Patent Coverage
Class-level
Chemotype claimed in both α7 nAChR PAM (US 7,981,914) and P2X3/P2X2/3 antagonist (US 8,048,905) patents, unlike many single-family analogs.
Supports multi-target probe consideration; cross-target data to verify.
No published dual-receptor profiling for this exact compound.
α7 nAChR P2X3 receptor dual pharmacology

Tetrazole vs. Carboxamide Bioisostere Differentiation

The tetrazole ring is a well-characterized bioisostere of the carboxylic acid and carboxamide functional groups, offering enhanced metabolic stability and modulated pKa while preserving hydrogen-bonding capacity [1]. In the context of the α7 nAChR PAM pharmacophore, the tetrazole replacement of a putative carboxamide or acid moiety is not a neutral substitution; it alters the compound's ionization state at physiological pH (tetrazole pKa ≈ 4.5–4.9 vs. carboxylic acid pKa ≈ 4.2–4.5), its hydrogen-bond acceptor/donor pattern, and its susceptibility to phase II glucuronidation. The α7 nAChR PAM patent explicitly highlights tetrazole as a preferred heterocycle over other 5-membered nitrogen heterocycles, implying a non-obvious activity advantage that was selected through empirical screening [1]. For procurement, the presence of the tetrazole ring distinguishes the target compound from carboxamide- or acid-containing analogs that may suffer from rapid clearance or poor brain penetration, although direct comparative PK data for this exact compound are not in the public domain.

Tetrazole Bioisostere Advantage
Class-level
Tetrazole may reduce phase II metabolism and modulate pKa relative to carboxamide or acid bioisosteres, based on general medicinal chemistry principles.
Class-level property; empirical PK context to verify.
No direct comparative PK data for this compound publicly available.
tetrazole bioisostere metabolic stability physicochemical properties

3,4-Dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Research Applications


α7 nAChR PAM Probe for Cognitive Disorders

This compound is structurally aligned with the α7 nAChR PAM chemotype disclosed in US 7,981,914, making it a candidate for electrophysiology and calcium-flux assays aimed at identifying allosteric potentiators of α7-mediated cholinergic signaling [1]. Cognitive disorders, including schizophrenia and Alzheimer's disease, represent the primary therapeutic area for α7 PAMs. The compound can serve as a tool to interrogate structure–activity relationships around the ortho-tetrazole benzamide scaffold, particularly in comparisons with para-tetrazole or mono-chloro analogs that exhibit divergent activity in patent examples.

P2X3/P2X2/3 Antagonist in Pain Research

The compound's chemotype is also claimed in US 8,048,905 as a P2X3/P2X2/3 antagonist scaffold, positioning it for use in in vitro calcium-flux or electrophysiology assays targeting purinergic signaling [2]. Chronic pain, interstitial cystitis, and irritable bowel syndrome are disease indications associated with P2X3 receptor overactivation. The compound can be benchmarked against known P2X3 antagonists such as gefapixant (AF-219) in receptor occupancy or functional antagonism studies to evaluate its relative potency and selectivity.

Multi-Target Profiling in Nicotinic and Purinergic Systems

Because the compound falls within the structural scope of both α7 nAChR PAM and P2X3/P2X2/3 antagonist patents, it can be utilized in cross-target screening panels to assess polypharmacology [1][2]. This scenario is particularly relevant for academic groups investigating the convergence of cholinergic and purinergic signaling in neuroinflammation or chronic pain. Procuring this specific compound enables head-to-head comparison with analogs that are covered by only one patent family, helping to define the selectivity window of the ortho-tetrazole, 3,4-dichloro substitution pattern.

Hit-to-Lead Optimization Starting Scaffold

The compound's modular structure—a benzamide core amenable to parallel synthesis at both the Ar1 (benzamide) and Ar2 (tetrazole-phenyl) positions—makes it a suitable starting scaffold for hit-to-lead campaigns. The ortho-tetrazole orientation and 3,4-dichloro substitution provide a defined SAR starting point that can be systematically varied to explore potency, selectivity, and pharmacokinetic properties. The patent literature provides synthetic procedures for closely related analogs, offering immediate synthetic tractability for procurement and derivatization [1].

Application
Selection Property
Validation Focus
α7 nAChR allosteric modulation studies
Ortho-tetrazole conformational constraint
α7 PAM activity and subtype selectivity verification
P2X3 purinergic signaling studies
3,4-Dichloro pharmacophore specificity
P2X3 functional antagonism validation
Cross-target nicotinic/purinergic profiling
Dual-IP scaffold coverage
Selectivity window verification across receptors
SAR exploration & hit-to-lead campaigns
Modular benzamide core
Parallel synthesis feasibility and potency improvement
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